molecular formula C9H18N2O2 B11907306 tert-Butyl 3-(methylamino)azetidine-3-carboxylate CAS No. 1389315-04-1

tert-Butyl 3-(methylamino)azetidine-3-carboxylate

Cat. No.: B11907306
CAS No.: 1389315-04-1
M. Wt: 186.25 g/mol
InChI Key: DEGLXDLWLCJYNE-UHFFFAOYSA-N
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Description

tert-Butyl 3-(methylamino)azetidine-3-carboxylate is a bicyclic azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methylamino substituent at the 3-position of the azetidine ring. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules such as antibacterial agents, bronchodilators, and anti-inflammatory drugs . Its strained four-membered azetidine ring confers unique conformational rigidity, enhancing binding affinity and metabolic stability compared to larger heterocycles like piperidines .

Properties

CAS No.

1389315-04-1

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

tert-butyl 3-(methylamino)azetidine-3-carboxylate

InChI

InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)9(10-4)5-11-6-9/h10-11H,5-6H2,1-4H3

InChI Key

DEGLXDLWLCJYNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CNC1)NC

Origin of Product

United States

Preparation Methods

Cyclization and Boc Protection Strategies

The synthesis of azetidine derivatives often begins with the formation of the four-membered ring structure. A prominent method involves the cyclization of amines with alkylating agents. For example, tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) was synthesized via a multi-step procedure starting from 2-(chloromethyl)oxirane and benzylamine . The hydroxyl group in V-4 was subsequently oxidized to a ketone using a TEMPO-H₂O₂ system in a microchannel reactor, achieving a 91% yield for tert-butyl 3-oxoazetidine-1-carboxylate (V-5) . This intermediate serves as a precursor for further functionalization.

To introduce the methylamino group, reductive amination of V-5 with methylamine could be employed. While direct evidence for this step in the provided sources is limited, analogous procedures for similar compounds suggest that sodium cyanoborohydride or hydrogenation catalysts may facilitate this transformation . Subsequent Boc protection using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane) would yield the target compound .

Functionalization of Preformed Azetidine Intermediates

An alternative route involves modifying preformed azetidine derivatives. For instance, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (from Ambeed ) was synthesized via coupling reactions using EDCI/HOBt and DIEA in DMF, achieving a 61% yield . Adapting this method, the aminomethyl group could be methylated using methyl iodide or formaldehyde in a reductive amination step to introduce the methylamino moiety.

A patent demonstrates the efficiency of Boc protection in azetidine chemistry. By reacting 3,3-dimethoxyazetidine with di-tert-butyl dicarbonate in dichloromethane and triethylamine, 1-tert-butoxycarbonyl-3,3-dimethoxyazetidine was obtained in 91% yield . This highlights the robustness of Boc protection under mild conditions, which could be applied to the target compound.

Carbodiimide-Mediated Coupling Reactions

Carbodiimide reagents such as EDCI are widely used for amide bond formation. In one example, EDCI and HOBt facilitated the coupling of a dibenzothiazepine derivative with tert-butyl 3-(aminomethyl)azetidine-1-carboxylate , yielding 61% of the desired product . For this compound, a similar approach could involve coupling a methylamine-containing fragment with a carboxylate-activated azetidine intermediate.

Reaction StepReagents/ConditionsYieldSource
Boc protection of azetidineDi-tert-butyl dicarbonate, Et₃N, CH₂Cl₂91%
EDCI/HOBt couplingEDCI, HOBt, DIEA, DMF, RT61%
TEMPO oxidationTEMPO, H₂O₂, microchannel reactor91%

Reductive Amination of Ketone Intermediates

The ketone intermediate tert-butyl 3-oxoazetidine-1-carboxylate (V-5) is a critical precursor for reductive amination. Treatment with methylamine and a reducing agent such as sodium triacetoxyborohydride (STAB) in THF or dichloromethane could yield the methylamino derivative. This method is advantageous due to its high atom economy and compatibility with Boc-protected intermediates.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-(methylamino)azetidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-Butyl 3-(methylamino)azetidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(methylamino)azetidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Azetidine Ring

Ethyl 3-azidoazetidine-3-carboxylate
  • Structure: Contains an azido group (-N₃) at the 3-position instead of methylamino.
  • Reactivity: The azido group undergoes hydrogenolysis to yield 3-aminoazetidine-3-carboxylate, a precursor for further functionalization .
tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
  • Structure: Features an ethoxycarbonyl ethyl (-CH₂COOEt) side chain at the 3-position alongside an amino group.
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate
  • Structure : Substitutes the carboxylate with a hydroxymethyl (-CH₂OH) group.
  • Impact : Enhanced solubility in polar solvents due to the hydroxyl group, but reduced stability under acidic conditions compared to the ester .

Fluorinated Analogs

Fluorination is a common strategy to modulate bioactivity and metabolic stability:

  • tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate: Fluorine at the 3-position increases electronegativity and resistance to oxidative metabolism, making it advantageous for drug candidates targeting enzymes like quinolones .

Piperidine vs. Azetidine Derivatives

tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate
  • Structure : Six-membered piperidine ring instead of azetidine.
  • Conformational Effects: Reduced ring strain in piperidines lowers binding affinity but improves synthetic accessibility. Piperidine derivatives are widely used in quinolone antibiotics (e.g., C-7 substituents) .
  • Applications : Prevalent in marketed drugs due to easier scale-up, though azetidines are gaining traction for their pharmacokinetic advantages .

Boc-Protected vs. Unprotected Analogs

  • tert-Butyl azetidine-3-carboxylate HCl: Lacks the methylamino group but shares the Boc-protected carboxylate. The hydrochloride salt improves crystallinity and storage stability .
  • 1-Methylazetidine-3-carboxylic acid : Unprotected carboxylate and methyl group reduce steric hindrance, favoring direct conjugation in prodrug formulations .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications References
tert-Butyl 3-(methylamino)azetidine-3-carboxylate Boc, methylamino, carboxylate 202.25 High rigidity, metabolic stability Antibacterial intermediates
Ethyl 3-azidoazetidine-3-carboxylate Boc, azido, carboxylate 212.23 Reactive azido group Bioactive library synthesis
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate Boc, fluoro, hydroxymethyl 221.25 Enhanced metabolic stability Enzyme-targeted drugs
tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate Boc, methylamino (piperidine) 214.30 Lower ring strain Quinolone antibiotics

Biological Activity

tert-Butyl 3-(methylamino)azetidine-3-carboxylate is a nitrogen-containing heterocyclic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. Its unique structure, featuring an azetidine ring, a tert-butyl group, and a methylamino group, positions it as a valuable candidate for pharmaceutical development. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H18N2O2
  • Molecular Weight : 186.25 g/mol
  • Structural Features : The compound contains a four-membered azetidine ring substituted with a tert-butyl group at one position and a methylamino group at another, along with a carboxylate functional group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of enzymes or receptors involved in various metabolic pathways. The compound's unique functional groups allow for diverse interactions, which may lead to significant pharmacological effects.

Biological Activity and Therapeutic Applications

  • Pharmacological Potential :
    • The compound has been investigated for its effects on the central nervous system (CNS), suggesting potential applications in treating neurological disorders.
    • It exhibits properties that could be beneficial in the development of new pharmaceuticals aimed at various diseases due to its ability to modify enzyme activities.
  • Case Studies :
    • A study exploring azetidine derivatives demonstrated that compounds similar to this compound showed promising results in inhibiting specific methyltransferases, which are crucial in cancer biology .
    • In vivo evaluations indicated that modifications in azetidine structures could enhance blood-brain barrier permeability, which is vital for CNS-targeted therapies .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylateSimilar azetidine frameworkAnticancer properties
1-Boc-3-aminoazetidineContains Boc protection groupPotential as an enzyme inhibitor
1-tert-Butoxycarbonyl-3-(methylamino)azetidineVariation in protective groupsModulation of neurotransmitter systems

The table above illustrates how this compound compares with other azetidine derivatives. Its unique combination of functional groups provides distinct reactivity and biological activity, making it a versatile intermediate for synthetic and research applications.

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(methylamino)azetidine-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, including condensation, methylation, and protection/deprotection of functional groups. For example, tert-butyl azetidine-3-carboxylate derivatives often use Boc (tert-butoxycarbonyl) protection to stabilize reactive amine groups during synthesis. Reaction conditions such as temperature (often 0–25°C), solvent choice (e.g., THF or dichloromethane), and catalysts (e.g., NaH for deprotonation) are critical for minimizing side reactions . Purity is confirmed via HPLC or NMR, with yields optimized by controlling stoichiometry and reaction time.

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural elucidation. For example, SHELX software (SHELXS-97/SHELXL-97) is widely used to refine crystal structures, providing bond lengths, angles, and torsional parameters . Spectroscopic methods like 1H^1H- and 13C^{13}C-NMR are employed to confirm functional groups, while mass spectrometry (HRMS or ESI-MS) verifies molecular weight and fragmentation patterns .

Q. What analytical techniques are recommended for assessing the stability of this compound under varying storage conditions?

Stability studies involve accelerated degradation tests under controlled humidity (e.g., 40–75% RH) and temperature (e.g., 25–40°C). Techniques like thermogravimetric analysis (TGA) assess thermal stability, while HPLC monitors degradation products. For hygroscopic compounds, Karl Fischer titration quantifies water content .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with targets like enzymes or receptors. For instance, the compound’s azetidine ring and methylamino group may form hydrogen bonds with active sites, as seen in analogues with anti-inflammatory properties . Density Functional Theory (DFT) calculations further optimize geometries and electronic properties .

Q. What strategies resolve contradictions in biological activity data for structurally similar azetidine derivatives?

Discrepancies often arise from assay variability (e.g., cell line differences) or stereochemical effects. A systematic approach includes:

  • Repeating assays under standardized conditions (e.g., ISO 17025 protocols).
  • Comparing enantiomers via chiral HPLC to isolate active stereoisomers .
  • Validating target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How are reaction intermediates characterized during the multi-step synthesis of this compound?

Key intermediates (e.g., tert-butyl 3-nitroazetidine-3-carboxylate) are isolated via column chromatography and characterized using:

  • NMR : 1H^1H-NMR for regiochemical confirmation.
  • IR spectroscopy : To track functional group transformations (e.g., carbonyl stretches at ~1700 cm1^{-1}) .
  • Single-crystal X-ray diffraction : Resolves ambiguous stereochemistry .

Methodological Challenges and Solutions

Q. What are the limitations of SHELX-based refinement for azetidine derivatives, and how are they addressed?

SHELX struggles with low-resolution data (<1.0 Å) or severe disorder. Solutions include:

  • Using twin refinement (TWIN/BASF commands) for twinned crystals .
  • Incorporating restraints for flexible groups (e.g., methylamino rotamers) .
  • Cross-validating with spectroscopic data to resolve ambiguities .

Q. How can regioselectivity issues in the methylation of azetidine precursors be mitigated?

Competing N- vs. O-methylation is minimized by:

  • Using bulky bases (e.g., LDA) to deprotonate specific sites.
  • Employing protecting groups (e.g., Boc for amines) to direct reactivity .
  • Monitoring reaction progress in real-time via in-situ FTIR .

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